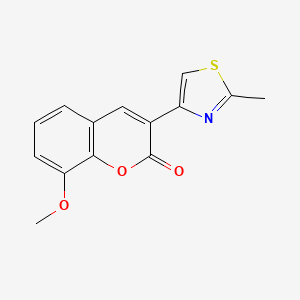
3-(4-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has attracted considerable attention in the field of medicinal chemistry due to its diverse biological activities. This compound has been synthesized by various methods and has been extensively investigated for its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial and antiviral activities. It has also been found to exhibit neuroprotective effects and to have potential as an antioxidant.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. This compound can be used to investigate various biological pathways and to develop new therapeutic agents. However, one of the limitations of using this compound is its complex structure, which can make it difficult to synthesize and analyze.
Future Directions
There are several future directions for the investigation of 3-(4-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. One potential direction is the development of new therapeutic agents based on this compound. Another direction is the investigation of its potential as an antioxidant and neuroprotective agent. Further research is also needed to fully understand the mechanism of action of this compound and its potential for use in various biomedical applications.
In conclusion, 3-(4-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has shown great potential as a therapeutic agent. Its diverse biological activities and potential for use in various biomedical applications make it an important compound for further investigation. Future research in this area is expected to yield new insights into the mechanism of action of this compound and its potential for use in the development of new therapeutic agents.
Synthesis Methods
The synthesis of 3-(4-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been achieved by several methods. One of the most commonly used methods involves the reaction of 3,4,5-trimethoxybenzohydrazide with 4-methylphenyl isocyanate in the presence of a suitable catalyst. This reaction yields the desired oxadiazole compound in good yield and purity.
Scientific Research Applications
3-(4-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been extensively investigated for its potential as a therapeutic agent. This compound has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. It has also been investigated for its potential as an antioxidant and as a neuroprotective agent.
properties
IUPAC Name |
3-(4-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-5-7-12(8-6-11)17-19-18(24-20-17)13-9-14(21-2)16(23-4)15(10-13)22-3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOQUMGNHRSPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-ethoxybenzylidene)amino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5868472.png)
![1-[2-(4-ethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5868475.png)

![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5868488.png)
![2-hydroxy-5-[(mesitylamino)sulfonyl]benzoic acid](/img/structure/B5868491.png)


![ethyl 4-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868505.png)



![N~1~-[3-methoxy-4-(2-phenylethoxy)benzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5868535.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5868550.png)
